N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a dimethylaminopropyl side chain, a 4-fluorobenzo[d]thiazole moiety, and a phenoxy-substituted benzamide core. This structure is optimized for interactions with biological targets, leveraging the electron-withdrawing fluorine atom on the benzothiazole ring to enhance binding affinity and metabolic stability . The compound’s synthesis typically involves nucleophilic substitution and condensation reactions, with structural validation via ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as seen in analogous compounds .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2S.ClH/c1-28(2)16-9-17-29(25-27-23-20(26)13-8-15-22(23)32-25)24(30)19-12-6-7-14-21(19)31-18-10-4-3-5-11-18;/h3-8,10-15H,9,16-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYJADPAHSXGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a dimethylamino group, a fluorinated benzothiazole moiety, and a phenoxybenzamide segment, suggests diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 444.0 g/mol. The compound's structure is characterized by:
- Dimethylamino group : Enhances solubility and potential interactions with biological targets.
- Fluorobenzo[d]thiazole moiety : Contributes to the compound's pharmacological properties.
- Phenoxybenzamide structure : Implicated in various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and growth.
-
Antimicrobial Activity :
- Preliminary studies suggest moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. However, its efficacy is lower compared to standard antibiotics, indicating a need for further research into its mechanism of action and potential modifications to enhance activity.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymes : Potential inhibition of key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptors : Modulation of receptor activity linked to cell signaling pathways.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound, exploring their biological activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiazole carboxamides with variations in substituents affecting pharmacological and physicochemical properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position Effects :
- Fluorine placement on the benzothiazole (4- vs. 6-position) alters steric and electronic interactions. For example, 4-fluoro substitution (target compound) optimizes binding to hydrophobic pockets, while 6-fluoro analogs (e.g., ) may exhibit shifted selectivity .
- Methoxy (electron-donating) vs. methylsulfonyl (electron-withdrawing) groups on the benzamide influence solubility and target affinity. The sulfonyl group in increases aqueous solubility but may reduce membrane permeability .
Chain Length and Functional Groups: The dimethylaminopropyl chain in the target compound balances basicity and flexibility, promoting interactions with charged residues in enzymatic pockets. Shorter chains (e.g., ethyl in ) reduce conformational adaptability . Phenoxy vs. phenylpropanamide side chains (target vs. ) modulate lipophilicity, affecting blood-brain barrier penetration and tissue distribution .
Spectral and Synthetic Comparisons :
- IR and NMR data from analogous syntheses (e.g., absence of C=O bands in triazole derivatives ) validate the target compound’s tautomeric stability and confirm successful alkylation steps .
Table 2: Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
